2-Amino-5-(2,3-dichlorophenyl)nicotinic acid
Description
2-Amino-5-(2,3-dichlorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H8Cl2N2O2 It is characterized by the presence of a nicotinic acid core substituted with an amino group at the 2-position and a dichlorophenyl group at the 5-position
Properties
IUPAC Name |
2-amino-5-(2,3-dichlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-9-3-1-2-7(10(9)14)6-4-8(12(17)18)11(15)16-5-6/h1-5H,(H2,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMKUZVNOGYRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(N=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687992 | |
| Record name | 2-Amino-5-(2,3-dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262007-24-8 | |
| Record name | 2-Amino-5-(2,3-dichlorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,3-dichlorophenyl)nicotinic acid typically involves the reaction of 2,3-dichlorobenzaldehyde with malononitrile to form 2-amino-5-(2,3-dichlorophenyl)nicotinonitrile. This intermediate is then hydrolyzed under acidic conditions to yield the desired nicotinic acid derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,3-dichlorophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Amino-5-(2,3-dichlorophenyl)nicotinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,3-dichlorophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of redox reactions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(3,5-dichlorophenyl)nicotinic acid: Similar structure but with different substitution pattern on the phenyl ring.
2-Amino-5-(4-chlorophenyl)nicotinic acid: Another derivative with a single chlorine substitution.
Uniqueness
2-Amino-5-(2,3-dichlorophenyl)nicotinic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Biological Activity
2-Amino-5-(2,3-dichlorophenyl)nicotinic acid is a derivative of nicotinic acid that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent studies.
Synthesis
The synthesis of 2-amino-5-(2,3-dichlorophenyl)nicotinic acid typically involves the modification of nicotinic acid through various chemical reactions to introduce the dichlorophenyl group and amino functionality. Recent studies have focused on synthesizing related compounds to explore their biological activities.
Anticancer Properties
Recent research has highlighted the anticancer potential of nicotinic acid derivatives, including 2-amino-5-(2,3-dichlorophenyl)nicotinic acid. A study assessed a series of nicotinic acid derivatives against 60 human cancer cell lines. The most active compounds demonstrated significant cytotoxic effects, with some derivatives exhibiting IC50 values as low as 0.068 μM against specific tumor cell lines such as HCT-15 and PC-3 .
Table 1: Cytotoxicity of Nicotinic Acid Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5b | HCT-15 | 0.068 |
| 5c | PC-3 | 0.075 |
| Doxorubicin | HCT-15 | 0.120 |
These compounds were shown to induce apoptosis in cancer cells by increasing caspase-3 levels, indicating a mechanism that may involve programmed cell death .
Antimicrobial Activity
In addition to anticancer properties, derivatives of nicotinic acid have also been evaluated for their antimicrobial activity. A series of acylhydrazones derived from nicotinic acid exhibited promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL against strains like Staphylococcus aureus and Staphylococcus epidermidis .
Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Acylhydrazone 1 | Staphylococcus aureus ATCC 43300 | 7.81 |
| Acylhydrazone 2 | Staphylococcus epidermidis ATCC 12228 | 1.95 |
This suggests that these compounds could be developed further for therapeutic applications in treating bacterial infections.
Case Studies
One notable case study involved the evaluation of a new class of nicotinic acid derivatives that showed dual activity as both antioxidants and anticancer agents. Compound 5c was particularly effective, demonstrating not only high cytotoxicity but also significant antioxidant activity comparable to ascorbic acid . Furthermore, molecular docking studies indicated that these compounds bind effectively to targets such as VEGFR-2, which is crucial in cancer progression .
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